molecular formula C6H11ClN2O2 B2727114 (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride CAS No. 2305253-28-3

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B2727114
CAS No.: 2305253-28-3
M. Wt: 178.62
InChI Key: SYSXQARBBVISCT-JEXQPNKDSA-N
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Description

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, an oxa group, and an azaspiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.

    Oxidation and Hydrochloride Formation: The final step involves the oxidation of the intermediate compound to introduce the oxa group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-azaspiro[3.4]octan-5-one;hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amino and oxa groups.

    2-Oxa-6-azaspiro[3.4]octan-5-one: This compound lacks the amino group present in (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSXQARBBVISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC(=O)O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-28-3
Record name rac-(2s,4s)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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